Superior In Vitro Potency Against S. pneumoniae: 16- to 32-Fold Greater Than Levofloxacin
Garenoxacin exhibits significantly greater potency against Streptococcus pneumoniae, a primary cause of community-acquired pneumonia (CAP). In a large SENTRY surveillance study of 18,887 isolates, the MIC90 for garenoxacin was 0.06 μg/mL, which was 16- to 32-fold lower than that of levofloxacin (MIC90 1.0-2.0 μg/mL) and ciprofloxacin, and 2-fold lower than moxifloxacin (MIC90 0.12 μg/mL) [1]. This superior potency is consistent across other studies, with a MIC90 of 0.06 μg/mL reported for CAP isolates [2].
| Evidence Dimension | Minimum Inhibitory Concentration for 90% of strains (MIC90) |
|---|---|
| Target Compound Data | 0.06 μg/mL |
| Comparator Or Baseline | Levofloxacin: 1.0 μg/mL; Moxifloxacin: 0.12 μg/mL; Ciprofloxacin: ~2.0 μg/mL |
| Quantified Difference | Garenoxacin MIC90 is 16- to 32-fold lower than levofloxacin, 2-fold lower than moxifloxacin, and >32-fold lower than ciprofloxacin |
| Conditions | In vitro broth microdilution testing of 18,887 S. pneumoniae isolates from the SENTRY Antimicrobial Surveillance Program (1999-2005) |
Why This Matters
A lower MIC90 indicates that a lower concentration of drug is required to inhibit 90% of bacterial isolates, which can translate to better clinical outcomes and potentially lower dosing requirements.
- [1] Jones RN, et al. Activity of garenoxacin, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values. Diagn Microbiol Infect Dis. 2007 May;58(1):9-17. doi: 10.1016/j.diagmicrobio.2007.01.020. View Source
- [2] Jones RN, et al. Garenoxacin activity against isolates form patients hospitalized with community-acquired pneumonia and multidrug-resistant Streptococcus pneumoniae. Diagn Microbiol Infect Dis. 2007 May;58(1):1-7. doi: 10.1016/j.diagmicrobio.2007.01.019. View Source
